An In-depth Technical Guide to the Chemical Properties of Oleic Acid-d2
An In-depth Technical Guide to the Chemical Properties of Oleic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Oleic acid-d2, a deuterated form of the ubiquitous monounsaturated fatty acid, oleic acid. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are utilizing or considering the use of this stable isotope-labeled compound in their work.
Oleic acid-d2, with the deuterium atoms typically located at the 9 and 10 positions of the carbon chain, is an essential tool in a variety of research applications. Its primary utility lies in its function as an internal standard for mass spectrometry-based quantification of oleic acid and other related fatty acids in complex biological matrices.[1] The isotopic labeling also makes it a powerful tracer for metabolic studies, allowing researchers to follow the uptake, distribution, and metabolism of oleic acid in vivo and in vitro. Furthermore, the substitution of hydrogen with deuterium can subtly alter the pharmacokinetic and metabolic profiles of molecules, a phenomenon of increasing interest in drug development.[2]
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of Oleic acid-d2 are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | References |
| Chemical Name | 9-cis-Octadecenoic-9,10-d2 acid | [3][4][5] |
| Synonyms | Oleic acid-9,10-d2, (Z)-octadec-9-enoic-9,10-d2 acid | |
| CAS Number | 5711-29-5 | |
| Molecular Formula | C₁₈H₃₂D₂O₂ | |
| Molecular Weight | 284.47 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.896 g/mL at 25°C | |
| Melting Point | 13.4 °C | |
| Boiling Point | 192-195 °C at 1.2 mmHg | |
| Purity | ≥95% (CP), typically ~99% | |
| Isotopic Purity | ≥96 atom % D, typically ~97.5% | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Experimental Protocols
This section outlines detailed methodologies for the determination of key chemical and physical properties of Oleic acid-d2, adapted from established protocols for fatty acids.
Determination of Melting Point (Capillary Tube Method)
This method is a standard procedure for determining the melting point of crystalline solids.
Apparatus:
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Melting point apparatus
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Capillary tubes (closed at one end)
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Thermometer
Procedure:
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Ensure the Oleic acid-d2 sample is solidified by cooling it below its melting point.
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Introduce a small amount of the solid sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block at a steady rate of 1-2°C per minute.
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Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.
Determination of Boiling Point (Under Reduced Pressure)
Due to the high boiling point of fatty acids at atmospheric pressure, which can lead to decomposition, the boiling point is determined under reduced pressure (vacuum).
Apparatus:
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Distillation apparatus with a vacuum connection
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Heating mantle
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Thermometer
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Manometer
Procedure:
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Place a small volume of Oleic acid-d2 in the distillation flask.
-
Assemble the distillation apparatus, ensuring all connections are airtight.
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Connect the apparatus to a vacuum pump and reduce the pressure to a stable, known value (e.g., 1.2 mmHg) as measured by the manometer.
-
Begin heating the distillation flask gently.
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Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like fatty acid methyl esters. For the analysis of free fatty acids, a specialized column is required.
Instrumentation:
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Gas chromatograph equipped with a Flame Ionization Detector (FID)
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Appropriate capillary column (e.g., a bonded, acid-modified polyethylene glycol column for free fatty acids)
Procedure:
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Sample Preparation (as free fatty acid): Dissolve a known amount of Oleic acid-d2 in a suitable solvent.
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
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Chromatographic Conditions:
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Injector Temperature: 250°C
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Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
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Detector Temperature: 280°C
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Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The purity is determined by integrating the area of the peak corresponding to Oleic acid-d2 and expressing it as a percentage of the total area of all peaks in the chromatogram.
Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For deuterated compounds, it confirms the incorporation of deuterium.
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Oleic acid-d2 (284.47). The fragmentation pattern can be compared to that of unlabeled oleic acid to confirm the structure.
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ²H NMR is specifically used to confirm the position of the deuterium labels.
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Technique: High-field NMR spectroscopy.
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Expected Result: In the ¹H NMR spectrum, a reduction in the signal intensity at the olefinic positions (δ ~5.3 ppm) would be expected compared to unlabeled oleic acid. The ²H NMR spectrum should show a signal corresponding to the deuterium atoms at the 9 and 10 positions.
Biological Activity and Signaling Pathways
Oleic acid is not merely an energy substrate but also an active signaling molecule that modulates various cellular processes. The deuterated form, Oleic acid-d2, is presumed to exhibit similar biological activities.
One of the key reported activities of oleic acid is its role as an activator of Na+/K+ ATPase, an essential enzyme responsible for maintaining the electrochemical gradients across the plasma membrane. The activation of this pump has widespread implications for cellular function.
Furthermore, oleic acid has been shown to influence several signaling pathways involved in cell growth, differentiation, and metabolism:
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Myoblast Differentiation: Oleic acid promotes the differentiation of C2C12 myoblasts into myotubes. This process is associated with the robust activation of the p38 MAPK and β-catenin signaling pathways.
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Insulin Signaling: Oleic acid can enhance glucose uptake by upregulating GLUT4 expression and increasing the phosphorylation of the insulin receptor, suggesting a role in improving insulin sensitivity.
-
Cancer Cell Proliferation: In some cancer cell lines, oleic acid has been shown to regulate cell proliferation through the GPR40/ILK/Akt pathway.
Below is a diagram illustrating the experimental workflow for assessing the impact of Oleic acid-d2 on a cellular signaling pathway.
Caption: Workflow for analyzing signaling pathway activation by Oleic acid-d2.
Safety and Handling
While a specific safety data sheet (SDS) for Oleic acid-d2 may not be readily available from all suppliers, the safety precautions for unlabeled oleic acid should be followed. Oleic acid is generally considered to be of low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. It is a combustible liquid and should be kept away from open flames and strong oxidizing agents.
Conclusion
Oleic acid-d2 is a valuable tool for researchers in various scientific disciplines. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled standard and metabolic tracer, make it indispensable for quantitative and mechanistic studies involving oleic acid. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
- 1. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]
- 2. Exploring the Role of Oleic Acid in Muscle Cell Differentiation: Mechanisms and Implications for Myogenesis and Metabolic Regulation in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eclass.hua.gr [eclass.hua.gr]
- 5. pubs.acs.org [pubs.acs.org]
